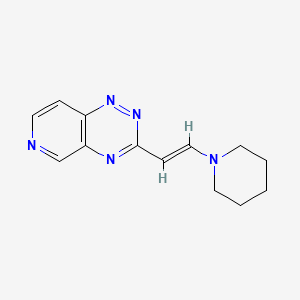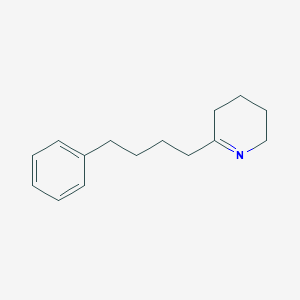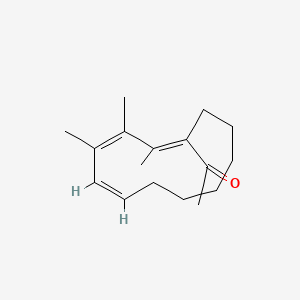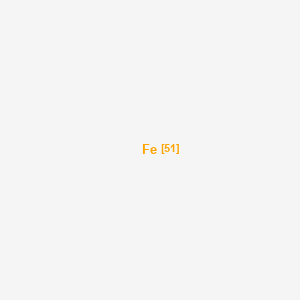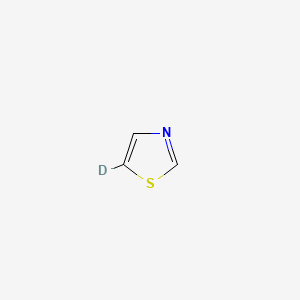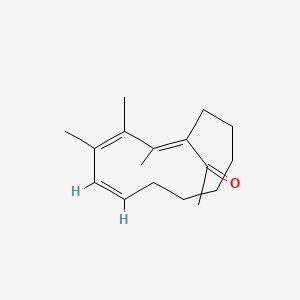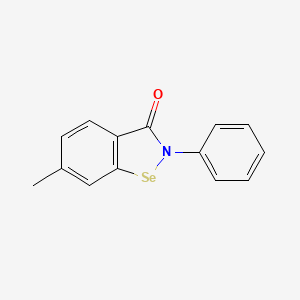
1,2-Benzisoselenazol-3(2H)-one, 6-methyl-2-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Benzisoselenazol-3(2H)-one, 6-methyl-2-phenyl- is an organoselenium compound. Organoselenium compounds are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. This compound, in particular, may exhibit interesting biological activities due to the presence of selenium, which is known for its antioxidant properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisoselenazol-3(2H)-one, 6-methyl-2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. A common synthetic route might include:
Starting Materials: Appropriate aromatic precursors with functional groups that can facilitate cyclization.
Reaction Conditions: The reaction may require specific catalysts, solvents, and temperature conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include:
Scaling Up: Adapting laboratory-scale reactions to industrial-scale production.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
1,2-Benzisoselenazol-3(2H)-one, 6-methyl-2-phenyl- can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or other selenium-containing species.
Reduction: Reduction reactions can convert the compound into different selenium-containing derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学研究应用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential antioxidant and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the development of materials with unique properties.
作用机制
The mechanism of action of 1,2-Benzisoselenazol-3(2H)-one, 6-methyl-2-phenyl- involves its interaction with biological molecules. The selenium atom can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Molecular targets may include enzymes and proteins involved in oxidative stress response.
相似化合物的比较
Similar Compounds
Ebselen: Another organoselenium compound with antioxidant properties.
Selenocysteine: The 21st amino acid, containing selenium.
Selenomethionine: A naturally occurring amino acid with selenium.
Uniqueness
1,2-Benzisoselenazol-3(2H)-one, 6-methyl-2-phenyl- is unique due to its specific structure, which may confer distinct chemical and biological properties compared to other organoselenium compounds.
属性
CAS 编号 |
81744-05-0 |
|---|---|
分子式 |
C14H11NOSe |
分子量 |
288.21 g/mol |
IUPAC 名称 |
6-methyl-2-phenyl-1,2-benzoselenazol-3-one |
InChI |
InChI=1S/C14H11NOSe/c1-10-7-8-12-13(9-10)17-15(14(12)16)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI 键 |
SSMHBFAVMHUSJN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C(=O)N([Se]2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


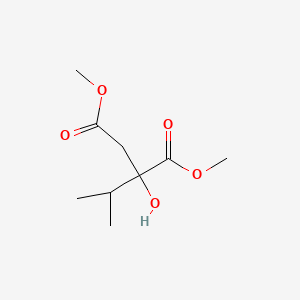
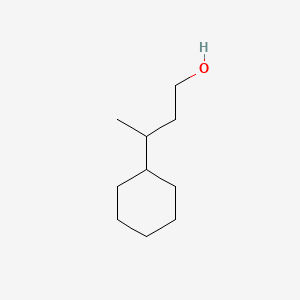
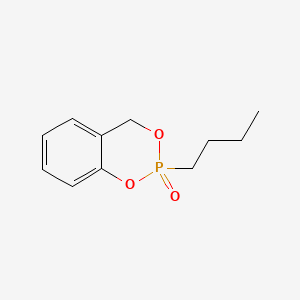
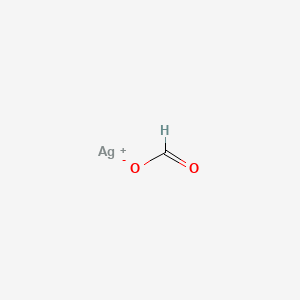
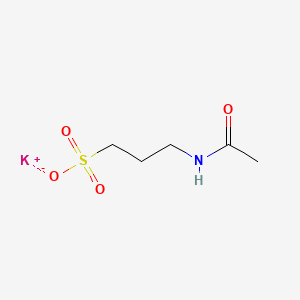
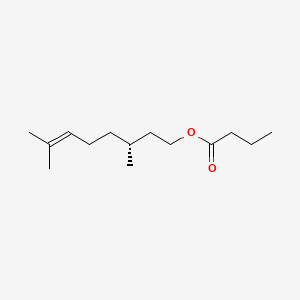
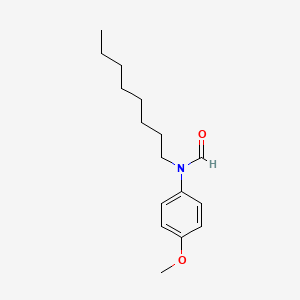
![methyl 2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B12646161.png)
